6-(4-Methylpiperazin-1-yl)nicotinic acid 6-(4-Methylpiperazin-1-yl)nicotinic acid
Brand Name: Vulcanchem
CAS No.: 132521-70-1
VCID: VC21284076
InChI: InChI=1S/C11H15N3O2/c1-13-4-6-14(7-5-13)10-3-2-9(8-12-10)11(15)16/h2-3,8H,4-7H2,1H3,(H,15,16)
SMILES: CN1CCN(CC1)C2=NC=C(C=C2)C(=O)O
Molecular Formula: C11H15N3O2
Molecular Weight: 221.26 g/mol

6-(4-Methylpiperazin-1-yl)nicotinic acid

CAS No.: 132521-70-1

Cat. No.: VC21284076

Molecular Formula: C11H15N3O2

Molecular Weight: 221.26 g/mol

* For research use only. Not for human or veterinary use.

6-(4-Methylpiperazin-1-yl)nicotinic acid - 132521-70-1

Specification

CAS No. 132521-70-1
Molecular Formula C11H15N3O2
Molecular Weight 221.26 g/mol
IUPAC Name 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C11H15N3O2/c1-13-4-6-14(7-5-13)10-3-2-9(8-12-10)11(15)16/h2-3,8H,4-7H2,1H3,(H,15,16)
Standard InChI Key QHMVJHRGUIQPPU-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=NC=C(C=C2)C(=O)O
Canonical SMILES CN1CCN(CC1)C2=NC=C(C=C2)C(=O)O

Introduction

Physical and Chemical Properties

Basic Properties

6-(4-Methylpiperazin-1-yl)nicotinic acid has a molecular weight of 221.26 g/mol and is characterized by the following physical properties:

PropertyValueSource
Molecular FormulaC11H15N3O2
Molecular Weight221.26 g/mol
Melting Point158-160 °C
Boiling Point~420.2 °C at 760 mmHg
Density~1.239 g/cm³
Refractive Index1.584
Flash Point207.928 °C
Total Polar Surface Area65.49 Ų
Lipophilicity (LogP)3.09 in octanol/water system

The compound's relatively high melting and boiling points reflect the presence of strong intermolecular forces, likely due to hydrogen bonding involving the carboxylic acid group. The moderate LogP value suggests a balance between lipophilicity and hydrophilicity, which can be advantageous for oral bioavailability and membrane permeability in potential pharmaceutical applications.

Structural Characteristics

The structure of 6-(4-Methylpiperazin-1-yl)nicotinic acid features a pyridine ring with a carboxylic acid group at the 3-position and a 4-methylpiperazine substituent at the 6-position. This arrangement creates a molecule with several key structural features:

  • A planar pyridine ring providing aromaticity and rigidity

  • A carboxylic acid group capable of forming hydrogen bonds and undergoing various chemical transformations

  • A basic tertiary amine within the piperazine ring, conferring potential for salt formation

  • A methyl group on the piperazine nitrogen, which can influence the basicity and lipophilicity of the molecule

The compound can be represented by the following SMILES notation: CN1CCN(CC1)C2=NC=C(C=C2)C(=O)O . The InChI representation is: InChI=1S/C11H15N3O2/c1-13-4-6-14(7-5-13)10-3-2-9(8-12-10)11(15)16/h2-3,8H,4-7H2,1H3,(H,15,16) .

Synthesis and Production Methods

Synthetic Routes

The synthesis of 6-(4-Methylpiperazin-1-yl)nicotinic acid typically involves the nucleophilic aromatic substitution of an appropriately activated nicotinic acid derivative with 4-methylpiperazine. A general synthetic route can be represented as:

Nicotinic acid + 4-Methylpiperazine → 6-(4-Methylpiperazin-1-yl)nicotinic acid

The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the desired product is obtained with high purity. The electron-withdrawing effect of the pyridine nitrogen activates the 6-position for nucleophilic substitution, facilitating the attachment of the methylpiperazine moiety.

A more detailed synthetic approach may involve:

  • Activation of the 6-position of nicotinic acid with a good leaving group (e.g., halide)

  • Reaction with 4-methylpiperazine under basic conditions

  • Purification through techniques such as crystallization or chromatography

Industrial Production Methods

In industrial settings, the production of 6-(4-Methylpiperazin-1-yl)nicotinic acid may employ large-scale batch or continuous flow processes designed to optimize yield and purity while minimizing production costs. These methods typically involve:

  • Precise control of reaction parameters (temperature, pressure, pH)

  • Use of appropriately scaled reactors and mixing equipment

  • Implementation of advanced purification techniques such as crystallization or chromatography

  • Quality control measures to ensure consistency across batches

Patent literature suggests various modifications to the basic synthetic route, including the use of specific catalysts or alternate reaction conditions to improve efficiency and reduce environmental impact .

Chemical Reactions

Types of Reactions

6-(4-Methylpiperazin-1-yl)nicotinic acid can undergo various chemical transformations, primarily involving:

  • Carboxylic Acid Reactions: The carboxylic acid functionality can participate in esterification, amidation, and reduction reactions, providing access to derivatives with modified physicochemical properties.

  • Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine nitrogen atoms or the pyridine ring, yielding corresponding N-oxides or hydroxylated derivatives.

  • Reduction: The carboxylic acid group can be reduced to yield the corresponding alcohol, aldehyde, or methyl derivatives using appropriate reducing agents.

  • Substitution: Additional substitution reactions can occur at the pyridine ring, especially at positions activated by the electron-withdrawing nitrogen atom.

Common Reagents and Conditions

The reactivity of 6-(4-Methylpiperazin-1-yl)nicotinic acid with various reagents is summarized below:

Reaction TypeReagentsConditionsExpected Products
EsterificationAlcohols, thionyl chlorideRefluxCorresponding esters
AmidationAmines, coupling reagents (e.g., EDC, HOBt)Room temperature to mild heatingAmide derivatives
OxidationKMnO4, H2O2Controlled temperatureN-oxides, hydroxylated derivatives
ReductionNaBH4, LiAlH4Low temperatureAlcohol, aldehyde derivatives
Salt formationMineral acidsRoom temperatureHydrochloride, sulfate salts

The selection of specific reagents and conditions depends on the desired transformation and the sensitivity of other functional groups present in the molecule.

Biological Activities and Applications

Interaction with Nicotinic Acetylcholine Receptors

Research indicates that compounds similar to 6-(4-Methylpiperazin-1-yl)nicotinic acid can interact with nicotinic acetylcholine receptors (nAChRs), particularly the α7 and α4β2 subtypes . These receptors play crucial roles in neurotransmission and are implicated in various neurological functions and disorders. The structural features of 6-(4-Methylpiperazin-1-yl)nicotinic acid, particularly the nicotinic acid scaffold and basic piperazine moiety, contribute to its potential affinity for these receptors.

In vitro studies have demonstrated that related compounds can act as selective agonists or modulators of specific nAChR subtypes, with potential implications for cognitive enhancement and neuroprotection. The presence of the piperazine ring may facilitate selectivity for particular receptor subtypes, offering opportunities for targeted therapeutic interventions.

Anti-inflammatory Properties

6-(4-Methylpiperazin-1-yl)nicotinic acid and structurally related compounds have shown anti-inflammatory effects by modulating cytokine production. Specifically, these compounds can attenuate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), suggesting potential applications in inflammatory conditions.

The anti-inflammatory activity may be mediated through:

  • Interaction with specific receptors involved in inflammatory signaling

  • Modulation of intracellular signaling pathways associated with inflammation

  • Alteration of gene expression patterns related to the inflammatory response

Animal model studies have further supported the anti-inflammatory properties of related compounds, demonstrating reduced inflammatory markers in models of acute inflammation.

Hazard TypeClassificationReference
Acute Toxicity (Oral)Category 4 (H302: Harmful if swallowed)
Skin Corrosion/IrritationCategory 2 (H315: Causes skin irritation)
Serious Eye Damage/IrritationCategory 2 (H319: Causes serious eye irritation)
Specific Target Organ Toxicity - Single ExposureCategory 3 (H335: May cause respiratory irritation)

Appropriate safety measures for handling the compound include:

  • Using personal protective equipment (PPE) such as gloves, eye protection, and respiratory protection

  • Ensuring adequate ventilation when working with the substance

  • Avoiding contact with skin, eyes, and respiratory system

  • Implementing proper storage and disposal procedures

The compound's moderate toxicity profile is consistent with many pharmaceutical intermediates and research chemicals, necessitating standard precautions during handling and use in laboratory or industrial settings.

Comparative Analysis with Similar Compounds

To understand the unique properties of 6-(4-Methylpiperazin-1-yl)nicotinic acid, it is useful to compare it with structurally related compounds:

CompoundMolecular FormulaKey Differences from 6-(4-Methylpiperazin-1-yl)nicotinic acidPotential Impact on Activity
6-((4-Methylpiperazin-1-YL)methyl)nicotinic acidC12H17N3O2Contains an additional methylene group between pyridine and piperazineMay increase flexibility and alter receptor binding properties
2-(4-Methylpiperazin-1-yl)nicotinic acidC11H15N3O2Piperazine substituent at 2-position instead of 6-positionDifferent orientation of binding groups may alter selectivity for receptors
6-(4-Methylpiperidin-1-yl)nicotinic acidC12H16N2O2Contains piperidine instead of piperazineReduced basicity and hydrogen bonding potential
Nicotinic acid (Niacin)C6H5NO2Lacks piperazine substituentDifferent pharmacological profile, primarily affecting lipid metabolism

This comparison highlights how subtle structural modifications can significantly influence physicochemical properties and biological activities. The specific arrangement of the piperazine substituent at the 6-position of the nicotinic acid scaffold appears to be crucial for the unique properties of 6-(4-Methylpiperazin-1-yl)nicotinic acid.

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